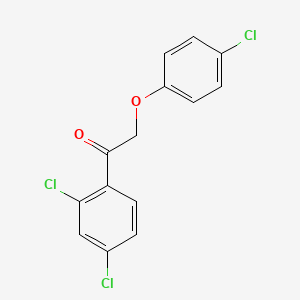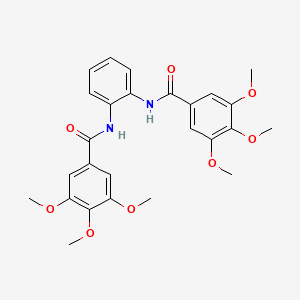
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide), also known as BPTM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BPTM is a bisamide derivative and has a molecular weight of 478.56 g/mol. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) exerts its biological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of multiple enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). One potential direction is the development of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) analogs with improved solubility and bioavailability. Another direction is the study of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in combination with other drugs or therapies for the treatment of various diseases. Additionally, the potential use of N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) in the field of agriculture as a pesticide or herbicide could also be explored.
Conclusion
In conclusion, N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Its mechanism of action involves the inhibition of various enzymes and receptors. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,2-phenylenediamine to form N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide). The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N,N'-1,2-phenylenebis(3,4,5-trimethoxybenzamide) has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h7-14H,1-6H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVRJMXYWJIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
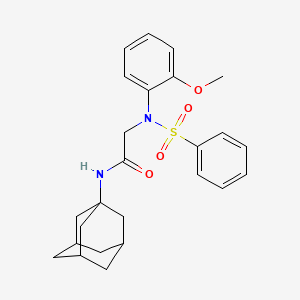
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)
![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
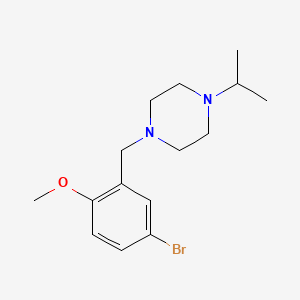
![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)
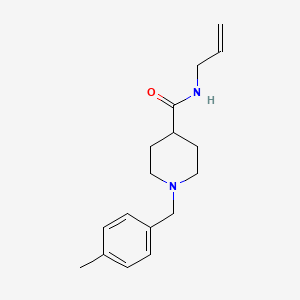
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)
